molecular formula C25H21BrN2O4 B4124300 [2-[2-Benzoyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate

[2-[2-Benzoyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate

Cat. No.: B4124300
M. Wt: 493.3 g/mol
InChI Key: GHPVWBWXKBZWPO-UHFFFAOYSA-N
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Description

2-[1-Benzoyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a methoxyphenyl acetate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Benzoyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzoyl and bromophenyl groups. The final step involves the acetylation of the methoxyphenyl group.

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Benzoyl and Bromophenyl Groups: The benzoyl and bromophenyl groups are introduced via Friedel-Crafts acylation reactions.

    Acetylation: The final step involves the acetylation of the methoxyphenyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzoyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[1-Benzoyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[2-Benzoyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with similar structural features.

    2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: A compound with a benzoyl group and similar biological activities.

Uniqueness

2-[1-Benzoyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[2-[2-benzoyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c1-16(29)32-24-14-20(31-2)12-13-21(24)22-15-23(17-8-10-19(26)11-9-17)28(27-22)25(30)18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVWBWXKBZWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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